

Cross-Species Bioactivity of (3S,8R,9R)-Isofalcarintriol: A Comparative Guide

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(3S,8R,9R)-Isofalcarintriol, a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a compound of significant interest in the fields of aging, metabolic diseases, and oncology.[1][2][3][4] This guide provides a comparative analysis of its bioactivity across various species, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings on the bioactivity of (3S,8R,9R)Isofalcarintriol across different model organisms and cell lines.

Table 1: Effects on Lifespan and Healthspan



Species	Model	Treatment Concentration	Key Finding	Reference
C. elegans	Wild-type	1 nM	Potent promoter of longevity.	[1][2][3]
C. elegans	Alzheimer's Disease Model (GMC101)	Not Specified	Reduced protein accumulation and paralysis.	[2][5]
C. elegans	Huntington's Disease Model (AM176)	Not Specified	Improved motility.	[5]
Mice	Aged (16 months old) on chow diet	Not Specified	Attenuated parameters of frailty.	[2][3]

Table 2: Metabolic Effects

Species	Model	Treatment Details	Key Finding	Reference
Mice	C57BL/6NRj on high-fat diet	Not Specified	Improved glucose metabolism and increased exercise endurance.	[1][2][3]
Mice	Aged on chow diet	Not Specified	Improved glucose metabolism.	[2][3]

Table 3: Anti-Cancer Activity (In Vitro)



Cell Line	Cancer Type	Treatment Concentration	Effect	Reference
MCF-7	Human Breast Cancer	0.1 μM - 50 μM	Inhibition of cell proliferation.	[2][5]
HepG2	Human Liver Cancer	> 1 µM	Impaired proliferation.	[2]
HT-29	Human Colon Cancer	> 1 µM	Impaired proliferation.	[2]
MCF-7, HepG2, HT-29	Human Breast, Liver, and Colon Cancer	Not Specified	Reduced ability to form cell colonies in soft agar assays.	[2]

Table 4: Molecular and Cellular Effects

Species/Cell Line	Effect	Treatment Concentration	Key Finding	Reference
HEK293 cells	NRF2 Activation	10 μΜ	~26-30 fold increase in NRF2 activation.	[2]
HepG2 cells	Mitochondrial Respiration	10 μΜ	Decrease in basal and maximal respiration, and ATP production.	[2]
HepG2 cells	ROS Production	10 μΜ	Initial increase in ROS, followed by long-term increased oxidative stress resistance.	[1][5]



Signaling Pathways and Mechanisms of Action

(3S,8R,9R)-Isofalcarintriol exerts its diverse biological effects through a multi-faceted mechanism of action, primarily centered on mitochondrial function and cellular stress response pathways.

A key molecular action of isofalcarintriol is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This is initiated by a transient increase in reactive oxygen species (ROS), which then triggers the activation of Nrf2, leading to enhanced oxidative stress resistance in the long term.[1] Studies in C. elegans have shown that the lifespan-extending effects of isofalcarintriol are dependent on the Nrf2 ortholog, skn-1.[2]

Furthermore, isofalcarintriol has been found to interact with the α -subunit of the mitochondrial ATP synthase, leading to a reduction in cellular respiration and ATP production.[2][6] This mild mitochondrial stress, a phenomenon known as mitohormesis, is thought to be a central driver of the compound's health-promoting and lifespan-extending effects. The resulting energy deficit leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolism and mitochondrial biogenesis.[2][6]



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Proposed signaling pathway of (3S,8R,9R)-Isofalcarintriol.

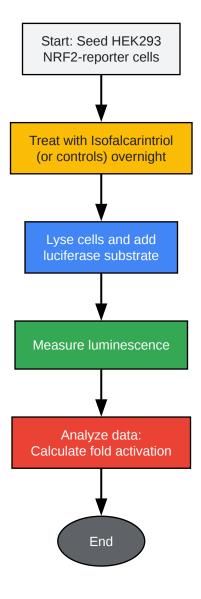
Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of **(3S,8R,9R)-Isofalcarintriol**'s bioactivity.

NRF2 Luciferase Reporter Assay



- Cell Line: Transgenic HEK293 cells expressing a luciferase reporter gene under the control
 of an NRF2-responsive element.
- Treatment: Cells are treated with varying concentrations of (3S,8R,9R)-Isofalcarintriol (e.g., 10 μM) or a vehicle control (DMSO) overnight. Sulforaphane can be used as a positive control.
- Measurement: Luciferase activity is measured using a luminometer.
- Analysis: The fold activation of NRF2 is calculated by normalizing the luciferase signal of treated cells to that of the vehicle control.



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